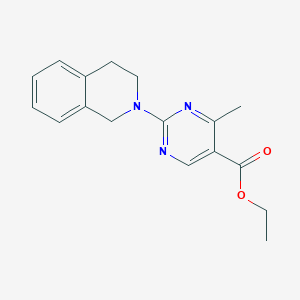

ethyl 2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methylpyrimidine-5-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-(3,4-dihydro-1H-isoquinolin-2-yl)-4-methylpyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2/c1-3-22-16(21)15-10-18-17(19-12(15)2)20-9-8-13-6-4-5-7-14(13)11-20/h4-7,10H,3,8-9,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOZIEEPSVMTKMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1C)N2CCC3=CC=CC=C3C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Procedure:

Synthesis of 2-Chloro-4-methylpyrimidine-5-carboxylate :

- A dichloropyrimidine precursor (e.g., 2,6-dichloro-4-methylpyrimidine-5-carboxylic acid) is esterified with ethanol under acidic conditions (H₂SO₄, reflux) to yield the ethyl ester.

- Example : Ethylation of 2-chloro-4-methylpyrimidine-5-carboxylic acid (CAS: 1017485-42-5) using ethanol and catalytic sulfuric acid produces the ethyl ester intermediate.

Substitution with Dihydroisoquinoline :

- The chloropyrimidine reacts with 1,2,3,4-tetrahydroisoquinoline in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) at 80–100°C.

- Key Reaction :

$$

\text{2-Chloro-4-methylpyrimidine-5-carboxylate} + \text{Dihydroisoquinoline} \xrightarrow{\text{Base, DMF}} \text{Target Compound}

$$ - Yield : 60–75% (based on analogous substitutions in pyrimidine systems).

Advantages:

- High regioselectivity due to the reactivity of the 2-position chlorine.

- Scalable with commercially available starting materials.

The Castagnoli–Cushman reaction enables simultaneous construction of the pyrimidine ring and introduction of the dihydroisoquinoline group.

Procedure:

Formation of Imine Intermediate :

Reaction with Homophthalic Anhydride :

Example Reaction Conditions:

Advantages:

Direct Esterification of the Carboxylic Acid Precursor

This route involves esterifying the preformed pyrimidine-5-carboxylic acid derivative.

Procedure:

Synthesis of 2-(3,4-Dihydroisoquinolin-2(1H)-yl)-4-methylpyrimidine-5-carboxylic Acid :

Esterification :

Key Data:

Comparative Analysis of Methods

| Method | Key Step | Yield (%) | Complexity | Scalability |

|---|---|---|---|---|

| Nucleophilic Substitution | Chlorine displacement | 60–75 | Moderate | High |

| Castagnoli–Cushman | Cyclocondensation | 70–85 | High | Moderate |

| Direct Esterification | Carboxylic acid activation | 80–95 | Low | High |

Chemical Reactions Analysis

Ethyl 2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methylpyrimidine-5-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The compound can also participate in nucleophilic substitution reactions, forming different derivatives depending on the reagents and conditions used. Major products formed from these reactions often include modified pyrimidine and isoquinoline derivatives .

Scientific Research Applications

Inhibition of Protein Arginine Methyltransferase 5 (PRMT5)

One of the most promising applications of ethyl 2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methylpyrimidine-5-carboxylate is its role as a potent inhibitor of PRMT5. This enzyme is crucial in regulating gene expression and cell proliferation. Inhibiting PRMT5 can have significant implications for cancer treatment, especially in tumors where this enzyme is overexpressed. Studies have demonstrated that this compound effectively binds to PRMT5, inhibiting its activity and potentially altering downstream signaling pathways that are critical for cancer cell survival and growth .

Neuroprotective Properties

Preliminary research indicates that this compound may exhibit neuroprotective effects, making it a candidate for further investigation in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The dihydroisoquinoline component is known for its interaction with neurotransmitter receptors, which could contribute to its neuroprotective capabilities.

Future Research Directions

Further studies are essential to elucidate the precise mechanisms of action of this compound. Research should focus on:

- Detailed molecular docking studies to understand binding affinities with various targets.

- In vivo studies to assess efficacy and safety in animal models.

- Exploration of its potential synergistic effects when combined with other therapeutic agents.

Mechanism of Action

The mechanism of action of ethyl 2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methylpyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, as an aldose reductase inhibitor, it binds to the enzyme’s active site, preventing the reduction of glucose to sorbitol . This inhibition can help mitigate the adverse effects of high blood sugar levels in diabetic patients. The compound’s structure allows it to interact with various biological targets, making it a versatile molecule for drug development .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its 3,4-dihydroisoquinoline substituent, which distinguishes it from other pyrimidine derivatives. Below is a comparative analysis of structurally related compounds:

Pharmacological Potential

- Dihydroisoquinoline Derivatives: The target compound’s 3,4-dihydroisoquinoline group may enhance lipophilicity and binding affinity to biological targets, similar to isoquinoline-based drugs. However, specific activity data are lacking compared to analogs like ethyl 4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, which shows antitubercular activity .

- Ester vs.

- Thioxo vs. Oxo Groups : The 2-thioxo derivative () exhibits calcium channel blocking activity, suggesting that sulfur substitution at position 2 could modulate ion channel interactions .

Crystallographic and Stability Considerations

- The target compound’s dihydroisoquinoline substituent may influence crystallinity.

- Stability: Compounds with electron-withdrawing groups (e.g., 4-cyanophenyl in ) may exhibit enhanced stability compared to electron-donating substituents like methoxymethyl-furan () .

Biological Activity

Ethyl 2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methylpyrimidine-5-carboxylate, a compound with a unique heterocyclic structure, has garnered interest for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Molecular Formula : C₁₇H₁₉N₃O₂

- Molecular Weight : Approximately 297.35 g/mol

- Functional Groups : Contains a pyrimidine ring and a dihydroisoquinoline moiety.

This unique combination suggests potential interactions with various biological targets, particularly in the nervous system and cancer biology .

Inhibition of PRMT5

One of the most significant findings regarding the biological activity of this compound is its role as an inhibitor of protein arginine methyltransferase 5 (PRMT5). PRMT5 is implicated in several cellular processes, including gene expression and cell proliferation. Inhibition of this enzyme may have therapeutic implications for cancers characterized by PRMT5 overexpression.

Neuroprotective Properties

Preliminary studies suggest that this compound may exhibit neuroprotective effects. The dihydroisoquinoline structure is known for its potential neuroactivity, which could be leveraged in treating neurodegenerative diseases. Further research is needed to elucidate the specific pathways involved.

Biological Activity Summary

| Activity | Description |

|---|---|

| PRMT5 Inhibition | Acts as a potent inhibitor, potentially affecting cancer cell growth and survival. |

| Neuroprotection | May protect neuronal cells from degeneration; specific mechanisms remain to be fully characterized. |

| Cytotoxicity | Exhibits cytotoxic effects against certain cancer cell lines; further studies required for validation. |

Case Studies and Research Findings

- Cytotoxicity Studies :

-

Biochemical Interactions :

- The compound has shown interactions with aldo-keto reductase enzymes, influencing steroid metabolism and potentially impacting various signaling pathways related to cell cycle regulation and apoptosis.

- Synthesis and Yield Optimization :

Future Directions

Given its promising biological activities, further research is warranted to explore:

- In Vivo Studies : To assess the therapeutic efficacy and safety profile in animal models.

- Mechanistic Studies : To clarify the pathways through which it exerts neuroprotective effects.

- Structure-Activity Relationship (SAR) : To identify modifications that enhance its potency and selectivity for biological targets.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for ethyl 2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methylpyrimidine-5-carboxylate, and what reaction conditions optimize yield and purity?

- Methodological Answer : The synthesis typically involves multi-step protocols, such as the Biginelli reaction or nucleophilic substitution, to incorporate the dihydroisoquinoline moiety. Key steps include:

- Solvent selection : Polar aprotic solvents (e.g., DMSO or dichloromethane) enhance reactivity .

- Temperature control : Maintaining 60–80°C prevents intermediate decomposition .

- Catalysts : Acidic conditions (e.g., HCl or Lewis acids) promote cyclization .

- Yield optimization : Purification via column chromatography or recrystallization is critical .

Q. How is this compound characterized, and what analytical techniques are critical for confirming its structure and purity?

- Methodological Answer :

- NMR spectroscopy : H and C NMR confirm substituent positions and ring saturation .

- Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

- HPLC : Purity assessment (>95%) using C18 columns with UV detection at 254 nm .

- X-ray crystallography : Resolves regioselectivity in dihydropyrimidine derivatives (if crystalline) .

Advanced Research Questions

Q. How do structural modifications at the pyrimidine ring (e.g., substituent position) influence the compound’s biological activity, and what methodologies are used to analyze these structure-activity relationships (SAR)?

- Methodological Answer :

- Comparative analysis : Substitute chlorine, methylthio, or carboxylate groups at positions 2, 4, or 5 to assess activity shifts (e.g., anti-bacterial vs. enzyme inhibition) .

- In vitro assays : Screen derivatives against kinase targets (e.g., EGFR) using fluorescence polarization or ATP-binding assays .

- Data correlation : Use computational tools (e.g., molecular docking) to link substituent electronic effects to binding affinity .

Q. What computational strategies are recommended to predict the reactivity or binding interactions of this compound with biological targets?

- Methodological Answer :

- Quantum chemical calculations : Employ density functional theory (DFT) to model transition states for synthesis optimization .

- Molecular dynamics (MD) simulations : Predict binding stability with targets like dihydrofolate reductase .

- Machine learning : Train models on PubChem datasets to forecast regioselectivity in nucleophilic substitutions .

Q. How can researchers resolve contradictions in biological activity data between this compound and its structural analogs?

- Methodological Answer :

- Systematic substitution studies : Synthesize analogs with single substituent changes (e.g., replacing dihydroisoquinoline with thiomorpholine) to isolate activity drivers .

- Meta-analysis : Aggregate data from PubChem and EPA DSSTox to identify trends in cytotoxicity or solubility .

- Dose-response curves : Compare IC values across analogs to rule out assay-specific artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.